Disodium 4-allyl 2-sulphonatosuccinate
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Overview
Description
Disodium 4-allyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C7H9Na2O7S. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-allyl 2-sulphonatosuccinate typically involves the reaction of maleic anhydride with allyl alcohol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-allyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinate compounds, and substituted allyl derivatives .
Scientific Research Applications
Disodium 4-allyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes.
Industry: This compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 4-allyl 2-sulphonatosuccinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form ionic bonds with positively charged sites on proteins, while the allyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Disodium 4-ethyl 2-sulphonatosuccinate
- Disodium 4-methyl 2-sulphonatosuccinate
Uniqueness
Disodium 4-allyl 2-sulphonatosuccinate is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the allyl group allows for specific interactions and reactions that are not possible with other sulphonatosuccinate derivatives .
Properties
CAS No. |
4092-04-0 |
---|---|
Molecular Formula |
C7H8Na2O7S |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
disodium;4-oxo-4-prop-2-enoxy-2-sulfonatobutanoate |
InChI |
InChI=1S/C7H10O7S.2Na/c1-2-3-14-6(8)4-5(7(9)10)15(11,12)13;;/h2,5H,1,3-4H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
LLLFMBFVDFXLKC-UHFFFAOYSA-L |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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